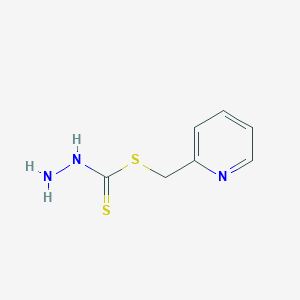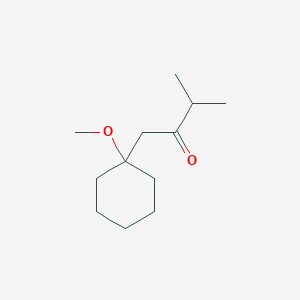
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is an organic compound with a complex structure that includes a butanone backbone, a methoxycyclohexyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- typically involves the reaction of 2-butanone with 1-methoxycyclohexane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed. Detailed reaction conditions and specific catalysts used can vary based on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its transformation or utilization within biological systems. The pathways involved can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-2-butanone: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1-butene: Shares the butanone backbone but differs in functional groups and overall structure
Uniqueness
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is unique due to its combination of a methoxycyclohexyl group and a methyl group on the butanone backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
652146-20-8 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-(1-methoxycyclohexyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H22O2/c1-10(2)11(13)9-12(14-3)7-5-4-6-8-12/h10H,4-9H2,1-3H3 |
Clave InChI |
DUFMIVMVZJNRBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC1(CCCCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


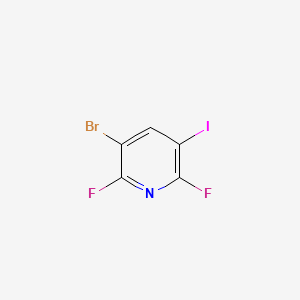
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)

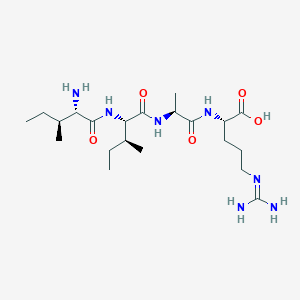
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
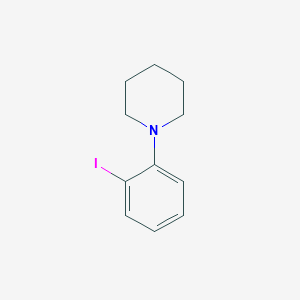
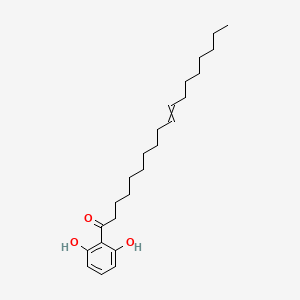
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
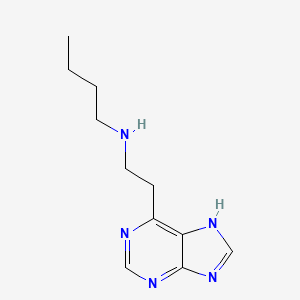
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
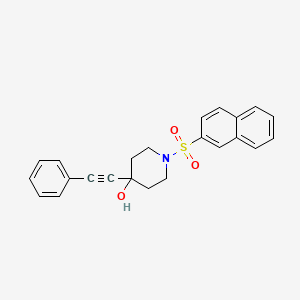
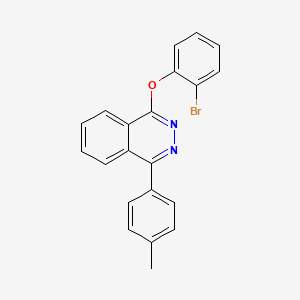
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
